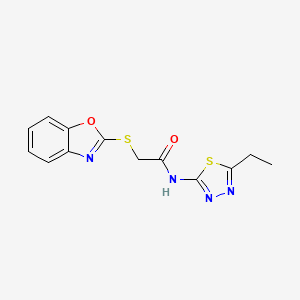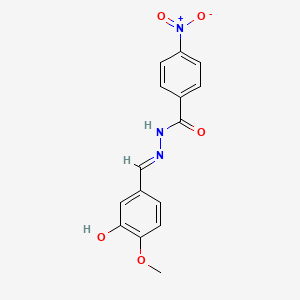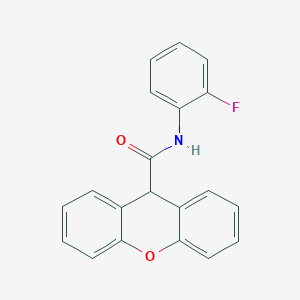
4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule "4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" represents a compound with potential importance in various fields of chemistry and pharmacology. Its structure suggests a complex interaction between different functional groups, which could impart unique physical and chemical properties.
Synthesis Analysis
Studies on related compounds have shown that these types of molecules can be synthesized through various methods, including cyclization reactions and the use of catalysts like ceric ammonium nitrite (CAN) for the cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole (E. Rajanarendar et al., 2010).
Molecular Structure Analysis
The molecular structure has been analyzed through various techniques, including X-ray crystallography, revealing details about the conformation, bond lengths, and angles within such molecules. For instance, related compounds exhibit π-π stacking interactions and hydrogen-bonded sheets, highlighting the importance of these interactions in the structural stability (Juan C Castillo et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest include interactions with nucleophiles and electrophiles, influenced by its functional groups. The presence of benzodioxole and quinolinedione moieties suggests reactivity towards cycloaddition reactions and potential for pharmaceutical applications (C. E. Crawforth et al., 1972).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmacology. The detailed physical properties are often determined through spectroscopic methods and thermal analysis (Nuha Wazzan et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on similar compounds suggest significant potential for interactions with biological molecules, mediated by their chemical functionality (Y. Bodke et al., 2013).
科学的研究の応用
Synthesis and Biological Activity
A study by Rajanarendar et al. (2010) focused on the synthesis of related quinolinedione derivatives and their application in antimicrobial and mosquito larvicidal activities. The compounds exhibited good antibacterial and antifungal activity, with some proving lethal for mosquito larvae (Culex quinquefasciatus) (Rajanarendar et al., 2010).
Structural Studies and Chemical Interactions
Castillo et al. (2013) explored the crystal structure of similar compounds, revealing insights into the bond lengths and molecular interactions. These findings help understand the electron delocalization in fused tricyclic systems, which is crucial for designing molecules with desired chemical properties (Castillo et al., 2013).
Heterocyclic Quinone Methides Reactions
Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides demonstrated the potential of such compounds in organic synthesis, particularly in Diels-Alder cycloadditions. These reactions are foundational for creating complex molecular architectures (Chauncey & Grundon, 1990).
Anticancer and Antifungal Analyses
Shaikh et al. (2017) synthesized a series of tetrazolylmethyl quinolines, conducting docking studies and screening for anticancer and antifungal activities. Some compounds exhibited high growth inhibition against specific cancer cell lines, highlighting the potential of quinoline derivatives in therapeutic applications (Shaikh et al., 2017).
Pharmaceutical Applications
Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study underlines the importance of quinolinedione derivatives in the synthesis of chiral pharmaceutical ingredients, demonstrating their broad applicability in medicinal chemistry (Imamoto et al., 2012).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c23-16-4-2-1-3-14(16)13-7-17-22(18(25)8-13)15(10-21(26)24-17)12-5-6-19-20(9-12)28-11-27-19/h1-6,9,13,15H,7-8,10-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBJENOFPITGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)